

Spectroscopic Profile of trans-Carane: A Technical Guide

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Compound of Interest

Compound Name: Carane

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This technical guide provides a comprehensive overview of the spectroscopic data for **trans-carane**, a bicyclic monoterpene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data of trans-Carane

The following tables summarize the available spectroscopic data for **trans-carane**. It is important to note that a complete, experimentally verified dataset for **trans-carane** from a single source is not readily available in the public domain. Therefore, the data presented is a compilation from various sources and may include data from closely related isomers or derivatives, which will be duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ^1H and ^{13}C NMR data specifically for **trans-carane** are not widely published. However, based on the known structure of **trans-carane** (3,7,7-trimethylbicyclo[4.1.0]heptane) and typical chemical shifts for similar terpenoid structures, a predicted spectrum can be inferred. For comparison, the experimental ^{13}C NMR data for a related compound, *cis*-caran-*trans*-4-ol, is provided.

Table 1: Predicted ^1H NMR Chemical Shifts for trans-Carane

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H1, H6	0.4 - 0.7	m
H2, H5	0.8 - 1.2	m
H3	1.2 - 1.6	m
H4	1.5 - 1.9	m
CH ₃ -10	0.9 - 1.1	s
CH ₃ -8, CH ₃ -9	0.7 - 0.9	s

Note: These are estimated values and require experimental verification.

Table 2: Predicted ^{13}C NMR Chemical Shifts for trans-Carane

Carbon	Predicted Chemical Shift (δ , ppm)
C1, C6	15 - 25
C2, C5	20 - 30
C3	30 - 40
C4	25 - 35
C7	15 - 25
C8, C9	25 - 35
C10	10 - 20

Note: These are estimated values and require experimental verification.

Table 3: Experimental ^{13}C NMR Chemical Shifts for cis-caran-trans-4-ol[1]

Carbon Atom	Chemical Shift (δ , ppm)
1	21.1
2	30.5
3	40.8
4	70.1
5	28.4
6	21.1
7	18.2
8	28.4
9	15.3
10	20.7

Solvent: CDCl_3 . This data is for a derivative and is provided for comparative purposes.

Infrared (IR) Spectroscopy

The infrared spectrum of **carane** (isomer not specified) shows characteristic peaks for C-H stretching and bending vibrations.

Table 4: Infrared (IR) Spectroscopy Data for 3,7,7-Trimethylbicyclo[4.1.0]heptane

Wavenumber (cm^{-1})	Intensity	Assignment
~2920	Strong	C-H stretch (alkane)
~2860	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (methylene)
~1370	Medium	C-H bend (methyl)

Note: This data is for 3,7,7-Trimethylbicyclo(4.1.0)heptane, and the specific stereoisomer is not defined in the source.

Mass Spectrometry (MS)

The mass spectrum of trans-**carane**, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides a characteristic fragmentation pattern.

Table 5: Mass Spectrometry (MS) Data for trans-**Carane** (Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1 α ,3 α ,6 α)-)

m/z	Relative Intensity (%)
41	100
93	95
81	80
69	75
55	70
123	50
138 (M ⁺)	20

Source: NIST WebBook.[\[2\]](#) The molecular ion (M⁺) is observed at m/z 138.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of trans-**carane** are not readily published. However, the following are general and widely accepted methodologies for the analysis of volatile monoterpenes.

NMR Spectroscopy

- Sample Preparation: A sample of trans-**carane** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like trans-**carane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

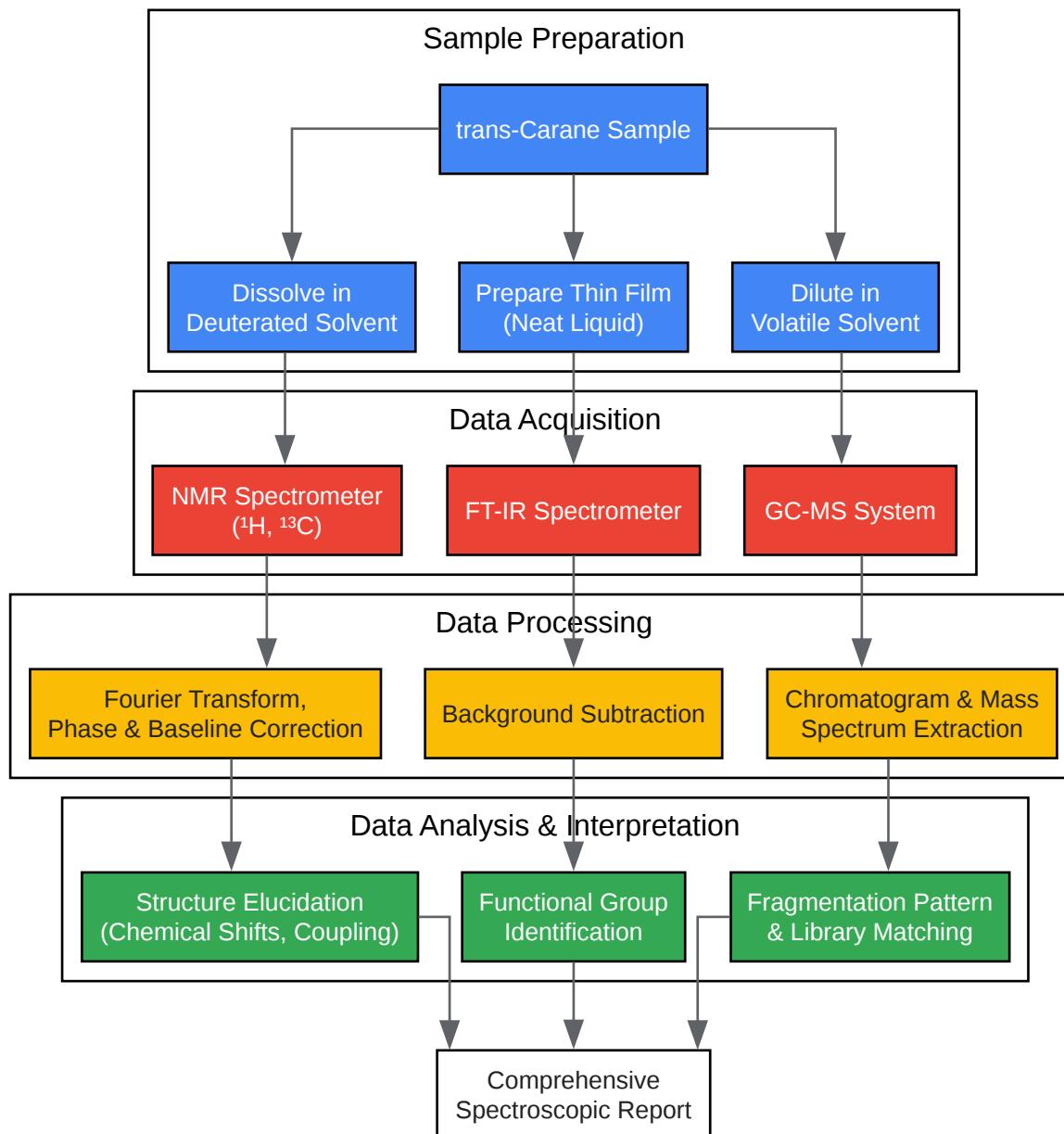
- Sample Preparation: A dilute solution of trans-**carane** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms) is commonly employed for terpene analysis.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention time of **trans-carane**. The mass spectrum corresponding to this peak is then extracted and compared to a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **trans-carane**.

General Workflow for Spectroscopic Analysis of trans-Carane

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. trans-Chalcone(614-47-1) ^{13}C NMR spectrum [chemicalbook.com]
- 2. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1 α ,3 α ,6 α)- [webbook.nist.gov]
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